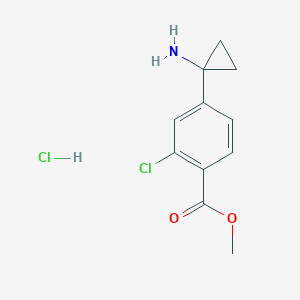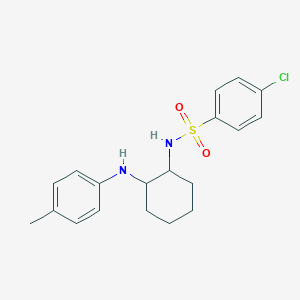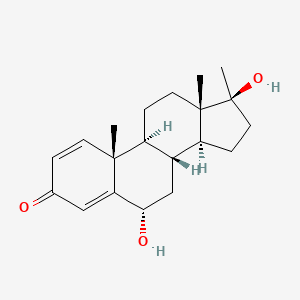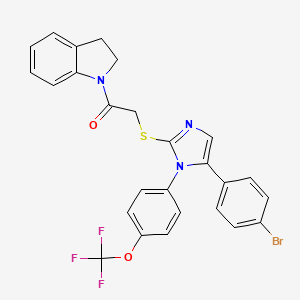![molecular formula C18H17ClN2O5S B2560306 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide CAS No. 955234-89-6](/img/structure/B2560306.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is a part of a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves a Pd-catalyzed C-N cross-coupling . This process is a common method used in the synthesis of complex organic molecules, particularly in the creation of pharmaceuticals .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of the benzo[d][1,3]dioxol-5-yl and pyrrolidin-3-yl groups suggest that this compound may have interesting chemical properties .Aplicaciones Científicas De Investigación
Anticancer Activity
The benzo[d][1,3]dioxol-5-yl group is a significant pharmacophore in medicinal chemistry, particularly in anticancer drug design. Compounds with this moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound may serve as a template for further optimization to develop more active analogs and understand the structure–activity relationships of indole anticancer molecules.
Tubulin Polymerization Inhibition
Indole-based compounds, which share structural similarities with the given compound, have been studied for their ability to inhibit tubulin polymerization. This mechanism is crucial in the development of antitumor agents, as it can cause mitotic blockade and cell apoptosis . The compound’s potential to act as a microtubule-targeting agent could be explored to enhance its anticancer properties.
Molecular Properties Prediction
The compound’s molecular properties, such as bioavailability and drug-likeness, can be predicted using in silico tools. This is essential for designing more potent drugs and understanding their pharmacokinetics and pharmacodynamics . The compound’s structure could be analyzed for its potential as a cyclooxygenase inhibitor, anti-convulsant, antioxidant, and anti-inflammatory agent.
Drug Design and Optimization
The compound’s structure provides a basis for the design of new drugs. By conducting a detailed structure–activity relationship study, researchers can identify modifications that enhance its activity. This process involves synthesizing analogs and evaluating their biological activities to find the most promising candidates for further development .
Selectivity Between Cancer and Normal Cells
Research has indicated that similar compounds exhibit good selectivity between cancer cells and normal cells, which is a desirable attribute for any anticancer agent . The compound’s efficacy and selectivity can be assessed through comparative studies to ensure minimal side effects on healthy tissues.
Mechanistic Studies
Further mechanistic studies could reveal the compound’s mode of action at the cellular level. For instance, it could be involved in cell cycle arrest at specific phases or induce apoptosis in cancer cells . Understanding these mechanisms is vital for the rational design of anticancer therapies.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Propiedades
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-9-12-7-18(22)21(10-12)13-5-6-15-16(8-13)26-11-25-15/h1-6,8,12,20H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHMKLBWXWWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2560225.png)



![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)



![[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate](/img/structure/B2560241.png)


![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)
